molecular formula C22H29ClN2O3 B5580808 9-[(4-chlorophenyl)(hydroxy)acetyl]-2-cyclopentyl-2,9-diazaspiro[5.5]undecan-3-one

9-[(4-chlorophenyl)(hydroxy)acetyl]-2-cyclopentyl-2,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B5580808
M. Wt: 404.9 g/mol
InChI Key: OWZVZYKTAOOQIB-UHFFFAOYSA-N
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Description

9-[(4-chlorophenyl)(hydroxy)acetyl]-2-cyclopentyl-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C22H29ClN2O3 and its molecular weight is 404.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.1866705 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds similar to "9-[(4-chlorophenyl)(hydroxy)acetyl]-2-cyclopentyl-2,9-diazaspiro[5.5]undecan-3-one" have been the focus of synthesis and structural analysis studies. For instance, the synthesis of oxime derivatives from ketones of heterocyclic spiro compounds featuring barbituric acid moieties has been reported. These compounds were synthesized through reactions with hydroxylaminehydrogenchloride, and their structures were confirmed via spectral data and elemental analyses (Rahman et al., 2013). Furthermore, the construction of 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization of substituted pyridines has been explored, highlighting the versatility of these compounds in synthetic chemistry (Parameswarappa & Pigge, 2011).

Antihypertensive Screening

Research on the antihypertensive properties of certain 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones has been conducted. These studies involved screening for antihypertensive effects in animal models, demonstrating the potential therapeutic applications of these compounds (Clark et al., 1983).

Advanced Material Synthesis

The synthesis and evaluation of novel materials, such as block copolymers from cyclic carbonates derived from pentaerythritol, have been investigated. These materials exhibit promising properties for various applications, including thermoplastic materials with enhanced tensile properties (Brannigan, Walder, & Dove, 2014).

Bioactive Compound Synthesis

Compounds containing the diazaspiro[5.5]undecane motif have been synthesized and analyzed for their potential in drug discovery. These efforts include the development of novel spiro scaffolds inspired by bioactive natural products, providing building blocks for further pharmaceutical research (Jenkins et al., 2009).

Properties

IUPAC Name

9-[2-(4-chlorophenyl)-2-hydroxyacetyl]-2-cyclopentyl-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O3/c23-17-7-5-16(6-8-17)20(27)21(28)24-13-11-22(12-14-24)10-9-19(26)25(15-22)18-3-1-2-4-18/h5-8,18,20,27H,1-4,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZVZYKTAOOQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC3(CCC2=O)CCN(CC3)C(=O)C(C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.